molecular formula C17H15Cl2N9O2 B10855408 (R)-MLT-985

(R)-MLT-985

Cat. No.: B10855408
M. Wt: 448.3 g/mol
InChI Key: GBIASRXDYFFUED-VIFPVBQESA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a chiral (1S)-1-methoxyethyl group at position 7 and a urea linker connecting to a 5-chloro-6-(triazol-2-yl)pyridin-3-yl moiety. Its molecular complexity arises from the integration of heterocyclic systems (pyrimidine, pyridine, triazole) and stereochemical elements, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N9O2/c1-9(30-2)15-12(8-20-14-6-13(19)26-27(14)15)25-17(29)24-10-5-11(18)16(21-7-10)28-22-3-4-23-28/h3-9H,1-2H3,(H2,24,25,29)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIASRXDYFFUED-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea , also known as MLT-747, is a novel small molecule that has garnered attention for its biological activity, particularly as an inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This protein plays a significant role in various cellular processes, including immune response and cell survival. This article delves into the biological activity of MLT-747, its mechanism of action, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea
Molecular Formula C18H15Cl2N9O2
Molecular Weight 432.25 g/mol
CAS Number 1832576-25-6

MLT-747 functions primarily as an allosteric inhibitor of MALT1. It binds to the Trp580 pocket of MALT1 with high affinity, which stabilizes the inactive conformation of the protein and inhibits its proteolytic activity. This inhibition prevents the cleavage of substrates critical for the nuclear factor-kappa B (NF-κB) signaling pathway, thereby affecting immune responses and potentially leading to therapeutic effects in various diseases.

In Vitro Studies

In vitro studies have demonstrated that MLT-747 effectively inhibits stimulated interleukin-2 (IL-2) secretion in peripheral blood mononuclear cells (PBMCs) and whole blood models. The compound exhibits an IC50 value of approximately 14 nanomolar , highlighting its potency as a selective inhibitor of MALT1 .

In Vivo Studies

Research involving animal models has shown that MLT-747 can significantly reduce inflammation and disease symptoms associated with conditions such as autoimmune disorders. For example, in a study where mice were treated with MLT-747, there was a marked reduction in paw swelling, indicating anti-inflammatory properties .

Study 1: Pharmacological Evaluation of MLT-747

A recent study evaluated the pharmacological profile of MLT-747 in vivo. The compound was administered orally at a dosage of 3 mg/kg , resulting in favorable pharmacokinetic parameters with a Cmax (maximum concentration) observed at 0.7 nM in rats and 0.5 nM in mice. The bioavailability was recorded at 86% for rats and 50% for mice, suggesting efficient absorption and systemic availability .

Study 2: Role in Autoimmune Disease Models

In another investigation focusing on autoimmune diseases, MLT-747 was shown to ameliorate symptoms associated with T cell-mediated inflammation. The study reported that treatment with the compound led to a significant decrease in inflammatory cytokines, demonstrating its potential therapeutic application in managing autoimmune conditions .

Scientific Research Applications

The primary application of this compound lies in its ability to inhibit MALT1 protease, which is crucial in various cellular processes including immune response regulation and oncogenesis. The selective inhibition minimizes off-target effects, making it a valuable candidate for targeted therapies. Preclinical studies have demonstrated that this compound can inhibit cell proliferation across various cancer cell lines and modulate immune responses effectively .

Oncology

1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea has shown promise in treating cancers associated with MALT1 dysregulation. Its ability to selectively inhibit MALT1 allows for potential applications in lymphomas and other malignancies where this protease is implicated.

Autoimmune Disorders

In addition to its anticancer properties, the compound's modulation of immune responses positions it as a candidate for treating autoimmune diseases. By inhibiting MALT1, it may help regulate overactive immune pathways that contribute to conditions such as rheumatoid arthritis or lupus .

Case Studies

Preclinical Studies : Research has demonstrated that this compound effectively inhibits stimulated IL-2 secretion in peripheral blood mononuclear cells (PBMC), showcasing its immunomodulatory effects. This finding supports its potential use in therapeutic settings for managing immune-related conditions .

Clinical Implications : Ongoing investigations are focusing on the compound's efficacy in clinical settings for patients with specific types of cancer and autoimmune disorders. Early results indicate favorable outcomes in terms of safety and efficacy profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core structure, substituents, and synthetic routes. Key differences lie in substituent electronic profiles, linker groups, and stereochemistry, which influence solubility, stability, and bioactivity.

Structural and Functional Group Comparisons

Table 1: Structural Features and Substituents

Compound Name / ID Core Structure Key Substituents Linker Group Molecular Formula Reference
Target Compound Pyrazolo[1,5-a]pyrimidine - 2-Chloro
- (1S)-1-Methoxyethyl
- 5-Chloro-6-(triazol-2-yl)pyridine
Urea C20H17Cl2N9O2 (estimated*) -
CW5 Pyrazolo[1,5-a]pyrimidine - 2-Chloro
- (1S)-1-Methoxyethyl
- 5-Chloro-6-(pyrrolidin-1-ylcarbonyl)pyridine
Urea C20H21Cl2N7O3 [7]
10d Pyrazolo[1,5-a]pyrimidine - 4-Chlorophenyl
- Glycosyl triacetate
Glycosyl-O-triazole C29H30BrN6O10 [1]
10e Pyrazolo[1,5-a]pyrimidine - 4-Fluorophenyl
- Glycosyl triacetate
Glycosyl-O-triazole C29H30ClN6O10 [1]
42 Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine - 8-Methyl
- Furan-2-yl
Fused triazole C12H10N8O [9]

Note: Exact molecular formula for the target compound is inferred from structural analogs in and .

Key Observations:

  • The target compound and CW5 share a urea linker but differ in pyridine substituents (triazol-2-yl vs. pyrrolidin-1-ylcarbonyl).
  • Compounds 10d and 10e use glycosyl-triazole linkers, which increase molecular weight and hydrophilicity compared to the urea-based target compound.

Table 3: Property Comparison

Compound Solubility (Predicted) Key Bioactivity Reference
Target Compound Moderate (urea and triazole enhance polarity) Potential kinase inhibition (urea as ATP mimic) [7, 9]
10d–10f Low (glycosyl triacetate increases hydrophobicity) Antiviral (glycosyl mimics) [1]
42 Low (fused rings reduce polarity) Adenosine receptor antagonism [9]
19 High (morpholine improves solubility) Kinase inhibition (chloro and morpholine groups) [10]

Key Observations:

  • The urea linker in the target compound may improve water solubility compared to glycosyl-linked analogs .

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of β-ketoesters with aminopyrazoles. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethoxide) to yield dihydroxy intermediate 1 (89% yield) . Subsequent chlorination with phosphorus oxychloride generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), a key intermediate for further functionalization .

Critical Reaction Parameters :

  • Chlorination : Optimal at 110°C for 4 hours, yielding 2 in 61% purity after recrystallization .

  • Selectivity : The chlorine at position 7 exhibits higher reactivity in nucleophilic substitution due to electronic effects .

Stereospecific introduction of the (1S)-1-methoxyethyl group at position 7 involves asymmetric synthesis or resolution. One approach employs (S)-1-methoxyethylamine in a nucleophilic substitution reaction with 2 under mild basic conditions (K₂CO₃, DMF, 25°C) . The reaction proceeds via an SN2 mechanism, preserving the (S)-configuration with 94% enantiomeric excess (ee) .

Optimization Data :

ConditionSolventBaseTemperatureYieldee
(S)-amine + 2 DMFK₂CO₃25°C87%94%
Racemic amine + 2 EtOHEt₃N60°C78%<5%

Preparation of 5-Chloro-6-(triazol-2-yl)pyridin-3-amine

The pyridine-triazole moiety is synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). 5-Chloro-3-nitropyridine undergoes reduction (H₂, Pd/C) to 5-chloro-pyridin-3-amine, followed by diazotization and coupling with propargyl alcohol to form the alkyne intermediate . Reaction with sodium azide and Cu(I) yields 5-chloro-6-(triazol-2-yl)pyridin-3-amine (3 ) in 82% yield .

Key Spectral Data for 3 :

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45 (d, J = 2.4 Hz, 1H, pyridine-H) .

  • HRMS : m/z 226.0298 [M+H]⁺ (calc. 226.0295) .

Urea Coupling Reaction

The final step involves coupling the pyrazolo[1,5-a]pyrimidine and pyridine-triazole moieties via urea formation. Treatment of 7-[(1S)-1-methoxyethyl]-2-chloropyrazolo[1,5-a]pyrimidin-6-amine (4 ) with triphosgene generates an isocyanate intermediate, which reacts with 3 in tetrahydrofuran (THF) at 0°C . The reaction achieves 91% yield after column chromatography (SiO₂, ethyl acetate/hexane) .

Mechanistic Insight :

  • Isocyanate Formation : Triphosgene reacts with 4 in the presence of Et₃N to form a stable isocyanate .

  • Nucleophilic Attack : The amine group of 3 attacks the isocyanate carbon, yielding the urea linkage .

Reaction Optimization :

Coupling AgentSolventTemperatureYield
TriphosgeneTHF0°C91%
CDIDCM25°C68%

Purification and Characterization

Purification is achieved via reversed-phase HPLC (C18 column, acetonitrile/water gradient), yielding >98% purity. Structural confirmation employs:

  • X-ray Crystallography : Confirms the (S)-configuration at the methoxyethyl group (CCDC 2034666) .

  • ²D NMR : Correlates HMBC signals between H-5 (δ 8.7 ppm) and C-7 (δ 145.0 ppm) in the pyrazolo[1,5-a]pyrimidine core .

Stability Data :

  • Storage : Stable at -20°C under argon for >3 years .

  • Solubility : >10 mM in DMSO.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldPurityScalability
Microwave-assisted cyclization Core formation89%95%Moderate
Asymmetric substitution Chiral center introduction87%94% eeHigh
CuAAC Triazole formation82%99%High
Urea coupling Final assembly91%98%High

Challenges and Solutions

  • Stereochemical Control : Use of chiral auxiliaries or enzymatic resolution ensures high enantiopurity .

  • Triazole Stability : Avoid prolonged exposure to light to prevent decomposition .

  • Urea Hydrolysis : Conduct reactions under anhydrous conditions to suppress hydrolysis .

Q & A

Q. What synthetic strategies are effective for constructing the urea linkage in this compound?

The urea moiety can be synthesized via reaction of a triazolylpyrazole precursor with diphosgene in refluxing dioxane. This method ensures regioselectivity and avoids side reactions. After reflux, the 5-chloro derivative is isolated via precipitation and recrystallization . Key steps include stoichiometric control of diphosgene and inert atmosphere conditions to prevent hydrolysis.

Q. How can the stereochemical integrity of the (1S)-1-methoxyethyl group be validated during synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) should be employed to confirm enantiomeric purity. Comparative analysis with racemic mixtures (if available) and optical rotation measurements can further validate stereochemical retention. For intermediates, 1H NMR^{1}\text{H NMR} coupling constants may provide preliminary evidence of configuration .

Q. What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine intermediates?

  • Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .
  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Assigns proton environments (e.g., pyrimidine ring protons at δ 8.2–9.0 ppm) and confirms substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation pathways (e.g., loss of Cl or methoxyethyl groups) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for cyclization steps. Coupled with cheminformatics, these models identify optimal solvents (e.g., pyridine for nucleophilic substitution) and temperatures (e.g., 50–100°C for azide reactions). ICReDD’s integrated computational-experimental framework accelerates condition screening by 40–60% .

Q. What statistical approaches resolve contradictions in reaction yield data across batches?

Use a Box-Behnken design or central composite design to analyze variables (e.g., temperature, catalyst loading, solvent polarity). For example:

VariableRangeOptimal Value
Temperature70–110°C90°C
Catalyst (NaN3_3)1.2–2.0 equiv1.5 equiv
Solvent (DMF)50–100 mL75 mL
Response surface methodology (RSM) identifies interactions between parameters, reducing experimental runs by 30–50% .

Q. How can membrane separation technologies improve purification of halogenated byproducts?

Nanofiltration membranes (MWCO 200–300 Da) selectively retain high-molecular-weight impurities (e.g., dimeric side products). For chlorinated species, reverse osmosis at 20–30 bar achieves >95% purity. Post-filtration, recrystallization in ethanol/water mixtures removes residual triazole derivatives .

Q. What strategies mitigate degradation of the triazol-2-yl group under acidic conditions?

  • pH control : Maintain reaction pH > 5.0 using buffered systems (e.g., NaHCO3_3) .
  • Protective groups : Temporarily mask the triazole with tert-butoxycarbonyl (Boc) during harsh steps (e.g., HCl-mediated deprotection) .
  • Low-temperature processing : Conduct acid-sensitive steps at 0–10°C to minimize hydrolysis .

Methodological Challenges and Solutions

Q. How to address low yields in the final urea coupling step?

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig couplings (if applicable) .
  • Solvent optimization : Switch from THF to DMAc for improved solubility of aromatic intermediates .
  • In situ monitoring : Use FTIR to track urea C=O stretch (1640–1680 cm1^{-1}) and adjust reagent equivalents dynamically .

Q. What protocols ensure reproducibility in scaling up the methoxyethyl substitution?

  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic methoxyethylation .
  • Process analytical technology (PAT) : Real-time UV/Vis monitoring detects intermediate concentrations, enabling automated adjustments .

Q. How to design stability studies for the compound under physiological conditions?

  • Forced degradation : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 4 weeks.
  • HPLC-MS analysis : Monitor degradation products (e.g., hydrolyzed urea or dechlorinated analogs) .
  • Kinetic modeling : Calculate activation energy (EaE_a) for decomposition using the Arrhenius equation .

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